2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with amino, methyl, and trifluoromethyl groups
Mechanism of Action
Target of Action
It’s known that bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in similar compounds are thought to contribute to their pharmacological activities .
Result of Action
Similar compounds are known to exhibit a broad spectrum of biological activities .
Action Environment
It’s known that the development of fluorinated organic chemicals, including similar compounds, is becoming an increasingly important research topic due to their unique behaviors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine, where chlorine atoms are replaced by fluorine atoms using appropriate fluorinating agents.
Construction of Pyridine Ring: This method involves building the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its unique chemical structure and properties.
Agrochemicals: The compound is used in the development of agrochemicals, including herbicides and pesticides.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)pyridine: Similar structure but lacks the carboxamide group.
2-Amino-6-(trifluoromethyl)pyridine: Similar structure but lacks the methyl group.
2-Amino-5-(trifluoromethyl)pyridine: Similar structure but differs in the position of the trifluoromethyl group.
Uniqueness
2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide is unique due to the presence of both the trifluoromethyl and carboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for diverse applications.
Properties
IUPAC Name |
2-amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c1-3-2-4(8(9,10)11)5(7(13)15)6(12)14-3/h2H,1H3,(H2,12,14)(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJCWZXLWVSFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)C(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78451-28-2 |
Source
|
Record name | 2-amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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